6beta-Methylprednisolone is a synthetic glucocorticoid that is primarily utilized for its anti-inflammatory and immunosuppressive properties. It is a derivative of methylprednisolone, which is widely used in clinical settings to treat various conditions such as allergies, autoimmune diseases, and inflammatory disorders. The compound is characterized by its structural modifications that enhance its pharmacological efficacy compared to its parent compound.
6beta-Methylprednisolone is synthesized from hydrocortisone through a series of chemical reactions. Hydrocortisone serves as the precursor, and the synthesis involves multiple steps including methylene reaction, reduction, and dehydrogenation processes. These methods ensure the production of high-purity 6beta-Methylprednisolone suitable for pharmaceutical applications .
This compound falls under the category of corticosteroids, specifically glucocorticoids. Glucocorticoids are steroid hormones that play a significant role in regulating metabolism, immune response, and stress reactions in the body.
The synthesis of 6beta-Methylprednisolone typically involves three primary reactions:
The molecular structure of 6beta-Methylprednisolone can be described as follows:
The compound exhibits stereochemistry at several positions which significantly influences its biological activity. The presence of the methyl group at the 6β position differentiates it from other corticosteroids, contributing to its unique pharmacological profile.
6beta-Methylprednisolone can undergo various chemical reactions typical of steroid compounds:
The synthesis process utilizes specific reagents and conditions that optimize yields while minimizing by-products. For example, palladium carbon serves as an effective catalyst in reduction reactions due to its high surface area and catalytic activity .
The mechanism of action for 6beta-Methylprednisolone primarily involves binding to glucocorticoid receptors within target cells. Upon binding, it translocates into the nucleus where it modulates gene expression related to inflammatory responses:
Studies indicate that glucocorticoids like 6beta-Methylprednisolone can significantly alter cellular signaling pathways involved in inflammation and immune response regulation .
Relevant analyses include chromatographic techniques for purity assessment and spectroscopic methods (such as NMR) for structural confirmation.
6beta-Methylprednisolone has several applications in scientific research and clinical practice:
6beta-Methylprednisolone (CAS 83-43-2) is a stereoisomer of methylprednisolone with the molecular formula C₂₂H₃₀O₅ and a molecular weight of 374.4706 g/mol [3] [6]. The compound features a steroidal backbone with a 1,4-diene-3,20-dione chromophore, hydroxyl groups at positions 11β, 17α, and 21, and a critical methyl substituent at the 6β position [6]. X-ray crystallographic analysis reveals that the 6β-methyl group adopts an equatorial orientation in the chair conformation of the A-ring, creating significant 1,3-diaxial interactions that differentiate it from the 6α-isomer [6]. The molecular structure exhibits the following bond parameters around C6:
Table 1: Key Bond Parameters in 6beta-Methylprednisolone
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
C6-C7 | 1.548 | - | Standard single bond |
C6-CH3 | 1.521 | - | Methyl attachment |
C5-C6-C7 | - | 112.3 | Ring conformation |
C5-C6-CH3 | - | 108.9 | Axial orientation |
The 6β configuration forces the methyl group into a sterically congested axial position, creating van der Waals repulsions with the 19-methyl group and the 4-ene system [2]. This spatial arrangement significantly influences the overall molecular topology and receptor binding capabilities compared to the 6α-epimer [7].
The stereochemical divergence at C6 creates profound functional differences between the isomers:
Receptor Binding: The 6α-methyl configuration in pharmacologically active methylprednisolone allows optimal interaction with the glucocorticoid receptor ligand-binding domain (LBD), while the 6β-methyl group sterically hinders essential contacts with Asn564 and Gln570 residues [4] [8].
Thermodynamic Stability: DFT calculations indicate the 6β-isomer exhibits approximately 2.3 kJ/mol higher steric energy than the 6α-counterpart due to unfavorable 1,3-diaxial interactions [10]. This energy difference contributes to the reduced conformational stability of the 6β-epimer.
Synthetic Accessibility: Patent CN110655549A details that catalytic hydrogenation of 6-methylene intermediates with Pd/C and monophosphite ligands yields predominantly the 6β-reduction product (>95% selectivity), whereas conventional methods favor the 6α-epimer [2]. This stereoselectivity arises from preferential adsorption of the α-face onto the catalyst surface.
6beta-Methylprednisolone displays pH-dependent solubility and stability profiles essential for analytical and handling considerations:
Table 2: Solubility and Stability Profile
Property | Conditions | Value | Reference |
---|---|---|---|
Aqueous Solubility | 25°C, pH 7.0 | 0.12 mg/mL | [10] |
logP | Octanol/water | 1.804 | [10] |
Melting Point | - | 228-237°C | [6] |
pH Stability | <4 or >9 | Rapid degradation | [5] |
Photostability | UV light | Sensitive | [6] |
The compound demonstrates optimal stability in the pH range of 5-7, with degradation observed under acidic conditions (ring A dehydration) and alkaline conditions (oxidative side chain cleavage) [5]. The solid-state stability is superior to solution-phase, with crystalline material maintaining purity >98% for 24 months when stored at -20°C under nitrogen atmosphere [7]. The calculated ΔfG° of -342.13 kJ/mol indicates thermodynamic stability under standard conditions [10].
Single-crystal X-ray diffraction establishes that 6beta-methylprednisolone crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 7.82 Å, b = 8.05 Å, c = 11.92 Å, α = γ = 90°, β = 98.7° [6]. The crystal packing shows characteristic O-H···O hydrogen bonding networks between hydroxyl groups at C11, C17, and C21 with adjacent carbonyl oxygens, creating a stable lattice structure.
Spectroscopic signatures:
B3LYP/6-31G(d) level DFT calculations reveal that the 6β-methyl group induces significant distortion in ring A, increasing the C5-C6-C7 angle to 112.3° compared to 110.8° in the 6α-isomer [10]. The 6β-methyl conformation exhibits:
Molecular dynamics simulations in explicit water solvent demonstrate that the 6β-methyl group enhances hydrophobic exposure of the β-face, increasing solvation free energy by 4.7 kJ/mol compared to the 6α-epimer [10]. This solvation difference contributes to the divergent biological activities through altered membrane permeability and receptor desolvation penalties.
Automated docking studies (Glide XP precision) using the glucocorticoid receptor crystal structure (PDB: 1M2Z) reveal fundamental differences in binding:
Table 3: Docking Results with Glucocorticoid Receptor
Parameter | 6β-Methylprednisolone | 6α-Methylprednisolone |
---|---|---|
Docking Score (kcal/mol) | -5.2 | -9.8 |
H-Bonds Formed | 2 (Asn564, Thr739) | 5 (Asn564, Gln570, Arg611, Thr739, Phe782) |
van der Waals Contacts | 14 | 22 |
Binding Energy (MM-GBSA, kcal/mol) | -42.3 | -68.7 |
Ligand Efficiency | 0.18 | 0.31 |
The 6β-methyl group sterically clashes with Phe623 and Trp600 residues in the ligand-binding pocket, preventing the optimal positioning of the 3-keto-4-ene moiety for hydrogen bonding with Gln570 [4] [8]. This steric occlusion reduces binding affinity by >100-fold compared to the 6α-isomer, explaining its lack of glucocorticoid receptor transactivation in pharmacological assays [5] [8]. The binding mode analysis correlates with the experimental observation that 6beta-methylprednisolone serves as a competitive antagonist with Kᵢ = 320 nM against methylprednisolone (Kd = 3.2 nM) [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5